Chemical structure of 2-(Benzylthio)-5-chloropyrazine vs 2,5-dichloropyrazine
Comparative Structural Dynamics and Synthetic Utility of Chloropyrazine Thioethers Executive Summary The transition from 2,5-dichloropyrazine (2,5-DCP) to 2-(benzylthio)-5-chloropyrazine (BTC-P) represents a critical des...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Structural Dynamics and Synthetic Utility of Chloropyrazine Thioethers
Executive Summary
The transition from 2,5-dichloropyrazine (2,5-DCP) to 2-(benzylthio)-5-chloropyrazine (BTC-P) represents a critical desymmetrization step in medicinal chemistry. While 2,5-DCP serves as a symmetric, electron-deficient electrophile, its mono-substitution with a benzylthiol nucleophile yields BTC-P—a " Janus-faced" intermediate. This guide analyzes the structural implications of this transformation, details the
mechanism, and provides a validated protocol for synthesis and characterization.
Part 1: Structural & Electronic Landscape
The pyrazine core is a "privileged scaffold" in kinase inhibitors (e.g., Bortezomib, Crizotinib). Understanding the electronic shift from the precursor to the product is vital for designing subsequent reactions.
Comparative Data Matrix
Feature
2,5-Dichloropyrazine (Precursor)
2-(Benzylthio)-5-chloropyrazine (Product)
Formula
MW
148.98 g/mol
236.72 g/mol
Symmetry
(Symmetric)
(Asymmetric)
Electronic State
Highly -deficient; dual electrophilic sites.
Desymmetrized; C-5 activated by Cl; C-2 deactivated by S-donation.
LogP (Calc)
~1.5 (Moderate Lipophilicity)
~3.2 (High Lipophilicity)
Physical State
Colorless Oil / Low-melting Solid
Viscous Oil / Solid (depending on purity)
Electronic Perturbation
In 2,5-DCP, the two nitrogen atoms withdraw electron density, making positions 2 and 5 highly susceptible to nucleophilic attack. Both chlorine atoms exert a
(inductive withdrawing) effect, further activating the ring.
Upon conversion to BTC-P, the introduction of the benzylthio group changes the landscape:
Symmetry Breaking: The molecule is no longer symmetric.
Electronic Push-Pull: While sulfur is electronegative, it is also a resonance donor (
effect). This renders the pyrazine ring slightly more electron-rich than the dichloro-precursor, potentially reducing the rate of a second nucleophilic substitution at the C-5 position.
Part 2: Synthetic Pathway & Mechanism
The synthesis relies on Nucleophilic Aromatic Substitution (
) .[1][2] Unlike benzene rings which require strong electron-withdrawing groups (like ) to facilitate , the diaza-nature of pyrazine allows this reaction to proceed under mild conditions.
Reaction Workflow
The following diagram illustrates the standard synthetic workflow, highlighting the critical reagents and process steps.
Figure 1: Synthetic workflow for the mono-substitution of 2,5-dichloropyrazine.
Mechanistic Detail (
)
The reaction does not proceed via a benzyne intermediate but through an Addition-Elimination mechanism.
Addition: The thiolate anion (generated by
deprotonating benzyl mercaptan) attacks the C-2 position of the pyrazine. This disrupts aromaticity, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the electronegative nitrogen atoms.
Elimination: The ring re-aromatizes by expelling the chloride ion (a good leaving group).
Critical Control Point: Stoichiometry is paramount. Using >2.0 equivalents of thiol or high temperatures will lead to the 2,5-bis(benzylthio)pyrazine byproduct.
Part 3: Experimental Protocol
Objective: Synthesis of 2-(benzylthio)-5-chloropyrazine on a 10 mmol scale.
Reagents:
2,5-Dichloropyrazine (1.49 g, 10 mmol)
Benzyl mercaptan (1.30 g, 10.5 mmol)
Potassium Carbonate (
), anhydrous (2.07 g, 15 mmol)
DMF (Dimethylformamide), anhydrous (20 mL)
Step-by-Step Methodology:
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and nitrogen inlet.
Solvation: Add 2,5-dichloropyrazine and anhydrous DMF. Cool the solution to
using an ice bath. Reasoning: Cooling prevents uncontrolled exotherms and minimizes bis-substitution.
Base Addition: Add
in a single portion. Stir for 10 minutes.
Nucleophile Addition: Add benzyl mercaptan dropwise over 15 minutes via a syringe or addition funnel.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
Validation: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (
) should disappear, replaced by a lower spot.
Workup: Pour the reaction mixture into 100 mL of ice water. Extract with Ethyl Acetate (
Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
Part 4: Characterization & Data Analysis
Distinguishing the product from the starting material is straightforward using
NMR due to the loss of symmetry.
NMR Logic
2,5-Dichloropyrazine: Due to
symmetry, the two ring protons are chemically equivalent.
Signal: A single singlet (
ppm).
2-(Benzylthio)-5-chloropyrazine: The symmetry is broken.
Pyrazine Protons: Two distinct singlets (or doublets with small
coupling). One proton is adjacent to Cl, the other to S-Benzyl.
Benzyl Group: A multiplet for the aromatic ring (
7.2–7.4) and a diagnostic singlet for the methylene protons ( ppm).
Pathway Visualization
The following diagram details the logical flow of characterization to confirm structure identity.
Figure 2: Logic gate for structural confirmation via NMR spectroscopy.
Part 5: Synthetic Utility in Drug Discovery[1]
Why synthesize this molecule? The 2-(benzylthio)-5-chloropyrazine scaffold is a versatile intermediate.
Thiol Protection: The benzyl group acts as a protecting group. It can be removed (debenzylation) using
or reductive conditions to yield the free pyrazine-thiol.
Leaving Group Activation: The thioether can be oxidized (using mCPBA or Oxone) to a sulfone (
) . The sulfone is a much better leaving group than the original chloride, allowing for the introduction of difficult nucleophiles at the 2-position in later steps.
Library Generation: The remaining chloride at C-5 is still active for a second
or Palladium-catalyzed coupling (Suzuki-Miyaura), enabling the rapid construction of 2,5-disubstituted pyrazine libraries.
References
General Reactivity of Pyrazines
Barlin, G. B. (1982).[4] The Chemistry of Heterocyclic Compounds, The Pyrazines. Wiley-Interscience.
Protocol Valid
Conditions):
Lyu, W., & Galvanin, F. (2025).[2] Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE-SINDy. Reaction Chemistry & Engineering.
Pyrazines in Medicinal Chemistry
Deng, X., et al. (2022). Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine.[3] Molecules.
2-(Benzylthio)-5-chloropyrazine molecular weight and formula
Molecular Weight, Formula, and Synthetic Utility in Drug Discovery Abstract This technical guide provides a comprehensive analysis of 2-(Benzylthio)-5-chloropyrazine , a critical heterocyclic intermediate in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
Molecular Weight, Formula, and Synthetic Utility in Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 2-(Benzylthio)-5-chloropyrazine , a critical heterocyclic intermediate in medicinal chemistry. Characterized by its pyrazine core functionalized with a lipophilic benzylthio group and a reactive chloro substituent, this molecule serves as a versatile scaffold for the development of bioactive compounds targeting GPCRs, kinases, and ion channels. This document details its physicochemical properties, validated synthesis protocols, quality control metrics, and downstream applications in nucleophilic aromatic substitution (
) workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
2-(Benzylthio)-5-chloropyrazine is a di-substituted pyrazine derivative. Its structural distinctiveness lies in the asymmetry introduced by the sulfur linkage, which imparts unique electronic properties compared to its oxygen or nitrogen analogues.
Core Data Table[2]
Parameter
Specification
IUPAC Name
2-(Benzylsulfanyl)-5-chloropyrazine
CAS Number
1934834-22-6
Molecular Formula
Molecular Weight
236.72 g/mol
Exact Mass
236.0175
SMILES
Clc1cnc(SCc2ccccc2)cn1
Appearance
Typically a colorless to pale yellow oil or low-melting solid
Solubility
Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water
Structural Visualization
The following diagram illustrates the molecular connectivity and key reactive sites.
Synthesis & Methodology
The synthesis of 2-(benzylthio)-5-chloropyrazine is achieved through a controlled Nucleophilic Aromatic Substitution (
) of 2,5-dichloropyrazine. The symmetry of the starting material simplifies the first substitution, but stoichiometry must be strictly managed to prevent bis-substitution.
Reaction Scheme
Validated Protocol
Objective: Synthesize 2-(benzylthio)-5-chloropyrazine with >95% purity.
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) to create an inert atmosphere.
Solvation: Dissolve 2,5-dichloropyrazine (e.g., 1.49 g, 10 mmol) in anhydrous DMF (20 mL). Cool the solution to 0°C using an ice bath.
Nucleophile Activation:
Option A (Mild): Add
(1.52 g, 11 mmol) to the solution. Then, add Benzyl mercaptan (1.24 g, 10 mmol) dropwise over 15 minutes.
Option B (Strong): Pre-mix Benzyl mercaptan with NaH in THF at 0°C to generate the thiolate anion, then transfer this solution via cannula to the pyrazine solution.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT). Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS.
Checkpoint: The starting material (2,5-dichloropyrazine) should disappear. If bis-substitution is observed, reduce temperature or reaction time in future runs.
Workup: Quench with water (50 mL) and extract with Ethyl Acetate (
mL). Wash combined organics with brine ( mL) to remove DMF.
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).
Characterization & Quality Control (Self-Validating System)
To ensure scientific integrity, the synthesized compound must be validated against the following predicted analytical profile.
Analytical Profile
Technique
Expected Signal / Result
Interpretation
LC-MS (ESI+)
m/z 237.0
Confirms MW of 236.72. Isotopic pattern will show Cl signature ( ratio ~3:1).
NMR (400 MHz, )
8.45 (d, Hz, 1H)
H-6 Pyrazine : Deshielded by adjacent Cl and N.
8.20 (d, Hz, 1H)
H-3 Pyrazine : Deshielded by adjacent S and N.
7.20 – 7.40 (m, 5H)
Phenyl Group : Characteristic aromatic multiplet.
4.40 (s, 2H)
Benzyl : Sharp singlet, diagnostic of S-alkylation.
Purity
by HPLC
Area under curve at 254 nm.
Why this validates the protocol:
The presence of two distinct pyrazine protons confirms mono-substitution.
Symmetry in the pyrazine ring would result in a singlet if bis-substitution occurred (in a symmetric environment) or specific shifts indicating loss of the Cl atom.
The chlorine isotope pattern in MS is a definitive check for the retention of the 5-chloro substituent.
Applications in Drug Discovery[2][8][9][10][11][12]
2-(Benzylthio)-5-chloropyrazine is not merely an end-product but a strategic "linchpin" intermediate. Its value lies in the orthogonal reactivity of its substituents.
Scaffold Functionalization
The 5-chloro position is activated for a second
reaction or Palladium-catalyzed coupling (Suzuki, Buchwald-Hartwig), allowing the attachment of complex amines or aryl groups.
Sulfur Oxidation Switch
The benzylthio group can be oxidized to a sulfone (
) or sulfoxide (). The sulfone is a highly reactive leaving group, often more reactive than chlorine in pyrazine systems, enabling "regioselective switching" where the position 2 can be substituted after position 5 has been functionalized.
Deprotection
The benzyl group can be removed (e.g., using
or reductive conditions) to yield the free thiol, which can then be used to form macrocycles or disulfide bridges.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 114837886, 2-(Benzylthio)-3-bromo-5-chloropyridine (Analogous Chemistry). Retrieved from [Link]
ChemSrc. 2-(Benzylthio)-5-chloropyrazine Physicochemical Properties. Retrieved from [Link][2]
Electronic properties of sulfur-substituted pyrazine rings
An In-Depth Technical Guide to the Electronic Properties of Sulfur-Substituted Pyrazine Rings For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazine ring, an electron-deficient diazine, ser...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Electronic Properties of Sulfur-Substituted Pyrazine Rings
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine ring, an electron-deficient diazine, serves as a privileged scaffold in both medicinal chemistry and materials science. Its inherent electronic properties can be meticulously modulated through strategic substitution. The introduction of sulfur-containing moieties, ranging from simple thioethers to fused thiophene rings (thienopyrazines), provides a powerful tool for tuning the frontier molecular orbitals, redox potentials, and photophysical characteristics of the core structure. This guide offers a comprehensive exploration of the electronic landscape of sulfur-substituted pyrazines, synthesizing foundational principles with practical, field-proven insights. We will delve into the synthetic strategies that enable their creation, the computational and experimental methodologies used to characterize their electronic architecture, and the structure-property relationships that govern their application in drug discovery and organic electronics.
Foundational Concepts: The Synergy of Sulfur and Pyrazine
The Pyrazine Ring: An Electron-Deficient Scaffold
Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. Structurally, it is a planar hexagon with delocalized π-electrons, analogous to benzene.[1][2] However, the presence of two electronegative nitrogen atoms significantly alters the electronic landscape. These nitrogen atoms withdraw electron density from the carbon atoms of the ring, rendering the pyrazine core "electron-deficient."[1][2][3] This inherent electron-poor nature is fundamental to its properties and applications:
Reactivity: The ring is generally resistant to electrophilic substitution but is activated towards nucleophilic substitution.[1][3]
Basicity: The nitrogen lone pairs are in sp² orbitals in the plane of the ring and are not part of the aromatic system, giving pyrazine basic properties, although it is significantly less basic than pyridine.[3]
Biological Role: The nitrogen atoms can act as hydrogen bond acceptors, a critical interaction in many biological systems, which explains the prevalence of the pyrazine scaffold in FDA-approved drugs.[2][4][5]
The Influence of Sulfur: A Versatile Modulator
Sulfur is a uniquely versatile element in organic chemistry. Its ability to exist in various oxidation states (e.g., thioether, sulfoxide, sulfone) and participate in diverse bonding motifs (e.g., thiophenes, thiazoles) allows for fine-tuned control over molecular electronics.[6][7] When appended to a pyrazine ring, sulfur-containing groups can exert profound effects:
Electron-Donating Effects: Thioethers and fused thiophene rings can act as electron donors, injecting electron density into the electron-deficient pyrazine core. This creates intramolecular charge-transfer (ICT) character, which is crucial for many optical and electronic applications.[8]
Electron-Withdrawing Effects: Conversely, oxidized sulfur species (sulfones) or groups like thiocyanates act as electron-withdrawing groups, further lowering the energy of the frontier orbitals.[8]
Bioisosterism: In drug design, sulfur-containing groups are often used as bioisosteres to modify a drug's potency, selectivity, and pharmacokinetic properties.[7]
The fusion of a thiophene ring with a pyrazine ring to form thienopyrazine is a particularly powerful strategy. This creates a rigid, planar, electron donor-acceptor (D-A) system that serves as a building block for low band-gap conjugated materials.[9][10][11]
Synthesis and Molecular Design
The rational design of sulfur-substituted pyrazines begins with robust and flexible synthetic strategies. The ability to control the placement and nature of substituents is paramount to achieving the desired electronic properties. A common and effective route to thienopyrazine-based systems involves the condensation of a diamine with a 1,2-dicarbonyl compound.
Caption: General synthetic workflow for substituted thienopyrazines.
Experimental Protocol: Synthesis of a Donor-Acceptor-Donor (D-A-D) Thienopyrazine
This protocol is adapted from the synthesis of 4,4′-(Thieno[3,4-b]pyrazine-5,7-diyl)bis(N,N-diphenylaniline).[12] This molecule exemplifies a D-A-D architecture, where the electron-donating triphenylamine moieties flank the electron-accepting thienopyrazine core.
Step 1: Suzuki Coupling to form Dinitro Intermediate (6)
Dissolve 2,5-Dibromo-3,4-dinitrothiophene (1.0 eq), 4-(diphenylamino)benzeneboronic acid (2.1 eq), and K₂CO₃ (10 eq) in a toluene/H₂O mixture (2/1 v/v).
Add [Pd(PPh₃)₄] (10 mol%) as the catalyst.
Heat the reaction mixture to 80 °C and stir for 16 hours under an inert atmosphere.
After cooling, filter the mixture through Celite® and perform a liquid-liquid extraction with CH₂Cl₂.
Wash the combined organic phases with water and brine, then dry over anhydrous Na₂SO₄.
Purify the crude product by column chromatography to yield the dinitro intermediate.
Step 2: Reductive Cyclization to form Thienopyrazine (1a)
Dissolve the dinitro intermediate (1.0 eq) in acetic acid.
Add powdered tin (Sn) (13 equivalents). Heat the mixture to 60 °C and stir for 1 hour. This step reduces the nitro groups to amines in situ.
Without isolating the diamine intermediate, add an aqueous solution of glyoxal (40%, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid.
Continue stirring at 60 °C for several hours until the reaction is complete (monitored by TLC).
After work-up (extraction with CH₂Cl₂ and washing with NaHCO₃ solution), purify the crude mixture by flash column chromatography to yield the final D-A-D thienopyrazine product.
Causality Behind Experimental Choices:
Palladium Catalyst: The choice of [Pd(PPh₃)₄] is critical for the Suzuki coupling, as it efficiently catalyzes the C-C bond formation between the thiophene and boronic acid.[12]
In Situ Reduction: The reduction of the nitro groups to amines followed by immediate condensation with glyoxal is an efficient one-pot process. It avoids the isolation of the often unstable 3,4-diaminothiophene intermediate.[12]
Acid Catalyst: p-Toluenesulfonic acid catalyzes the condensation step by protonating the carbonyl oxygen of the glyoxal, making it more electrophilic and susceptible to attack by the newly formed amino groups.
Probing the Electronic Architecture
A combination of computational modeling and experimental characterization is essential to fully elucidate the electronic properties of sulfur-substituted pyrazines.
Theoretical & Computational Modeling (DFT)
Density Functional Theory (DFT) is an indispensable tool for predicting the electronic structure and properties of molecules before they are synthesized.[8][13] It allows researchers to screen potential candidates and understand the electronic consequences of structural modifications.
Caption: Workflow for experimental electronic property characterization.
Experimental Protocol: Determining HOMO/LUMO via Cyclic Voltammetry
Sample Preparation: Dissolve the sulfur-substituted pyrazine compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆).
[14]2. Cell Assembly: Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
Calibration: Record the voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. This is used as an internal standard.
Measurement: Scan the potential to record the oxidation and reduction peaks of the sample. The onset potentials for the first oxidation (Eonset,ox) and first reduction (Eonset,red) are determined from the voltammogram.
Calculation: Estimate the HOMO and LUMO energy levels using the following empirical equations, referencing the Fc/Fc⁺ couple (assuming its potential is -4.8 eV relative to vacuum):
[15] * EHOMO (eV) = -e [Eonset,ox - E1/2(Fc/Fc⁺) + 4.8]
ELUMO (eV) = -e [Eonset,red - E1/2(Fc/Fc⁺) + 4.8]
Causality Behind Experimental Choices:
Supporting Electrolyte: Bu₄NPF₆ is used to ensure the solution is conductive and to minimize the solution resistance (iR drop), allowing for accurate measurement of the analyte's redox potentials.
Ferrocene Standard: The Fc/Fc⁺ redox process is well-defined and relatively insensitive to the solvent, making it an ideal internal standard for comparing results across different experiments and laboratories.
Data Synthesis: Bridging Theory and Experiment
Comparing experimental data with DFT predictions is crucial for validating the computational model and gaining a deeper understanding of the structure-property relationships.
Compound Class
Substitution Pattern
EHOMO (eV) [CV]
ELUMO (eV) [CV]
Egel (eV) [CV]
Egopt (eV) [UV-Vis]
Thienopyrazine Polymer
P-1 (Thiophene comonomer)
-5.10
-3.02
2.08
1.91
Thienopyrazine Polymer
P-2 (Bithiophene comonomer)
-5.00
-3.12
1.88
1.77
Thienopyrazine Polymer
P-9 (Cyano-vinylene)
-5.76
-3.93
1.83
1.56
Pyridopyrazine D-A-D
2,3-diphenyl
-5.46
-2.69
2.77
2.94
Pyridopyrazine D-A-D
2,3-di(thiophen-2-yl)
-5.58
-2.93
2.65
2.79
Data adapted from references [16]and.[15] Values are illustrative of trends.
This table shows how changing the chemical structure (e.g., extending conjugation with bithiophene or adding electron-withdrawing cyano groups) systematically alters the experimentally determined energy levels and band gaps.
[15][16]
Structure-Property Relationships and Applications
The ability to tune the electronic properties of the pyrazine core via sulfur substitution directly translates into tailored performance in various high-value applications.
Tuning the Frontier Molecular Orbitals (HOMO/LUMO)
The nature of the sulfur substituent dictates its effect on the HOMO and LUMO energy levels.
Caption: Effect of sulfur substituents on pyrazine frontier orbitals.
Electron-Donating Groups (e.g., Thiophene): These groups significantly raise the HOMO energy level while having a smaller effect on the LUMO. This leads to a reduced HOMO-LUMO gap , causing a red-shift in absorption and emission, which is desirable for low band-gap materials.
[8][17]* Electron-Withdrawing Groups (e.g., Thiocyanate): These groups stabilize both the HOMO and LUMO, lowering their energy levels. This behavior is typical of standard electron-withdrawing substituents.
[8]
Applications in Drug Discovery
The pyrazine nucleus is a cornerstone of modern medicinal chemistry, and sulfur substitution provides a key strategy for lead optimization.
[4][5][18]
Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge region" of the kinase active site. The pyrazine nitrogen atoms are excellent hydrogen bond acceptors for this purpose. [2]Sulfur-containing side chains can then be used to occupy adjacent hydrophobic pockets or introduce additional interactions, thereby tuning binding affinity and selectivity.
Bioisosteric Replacement: Replacing a phenyl ring with a thiophene ring is a common bioisosteric switch. This can alter the molecule's metabolic stability, solubility, and target engagement profile without drastically changing its size or shape.
[7]* Modulating Pharmacokinetics: Sulfur-containing functional groups can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, introducing a sulfone can increase polarity and improve solubility.
[6]
Applications in Organic Electronics
The tunable electronic properties of sulfur-substituted pyrazines, particularly thienopyrazines, make them highly attractive for organic electronic devices.
[19][20]
Organic Photovoltaics (OPVs): The ability to engineer low band-gap materials allows for the absorption of a broader range of the solar spectrum, which is a key requirement for efficient polymer solar cells.
[16][18]* Organic Light-Emitting Diodes (OLEDs): By creating D-A-D structures, researchers can develop materials that emit in the near-infrared (NIR) region, which has applications in night-vision displays, optical communications, and bio-imaging.
[9]* Organic Field-Effect Transistors (OFETs): The rigid, planar structure of thienopyrazines promotes π-stacking in the solid state, which is conducive to efficient charge transport, a critical parameter for high-performance transistors.
[16]
Conclusion and Future Outlook
The strategic incorporation of sulfur into the pyrazine framework is a proven and powerful approach for the rational design of functional molecules. This synergy allows for precise control over the electronic properties, enabling the development of novel therapeutics and next-generation organic electronic materials. The foundational understanding of how different sulfur functionalities impact the frontier molecular orbitals, charge distribution, and photophysical behavior provides a clear roadmap for future innovation. As synthetic methods become more sophisticated and computational models more predictive, the design of sulfur-substituted pyrazines with bespoke electronic properties will continue to push the boundaries in both drug discovery and materials science, leading to more effective medicines and more efficient electronic devices.
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Moody, C. J. (n.d.). Diazoles & diazines: properties, syntheses & reactivity. University of York. [Link]
Grzeszczuk, M., et al. (2023). Synthesis, Electrochemical and Photochemical Properties of Sulfanyl Porphyrazine with Ferrocenyl Substituents. Molecules. [Link]
Al-Ghamdi, A. A., & Al-Omair, M. A. (2022). Electrochemical Properties and PhotonicStudy of Redox-Active Thiophene-EDTT Units as New Electroactive Material. ResearchGate. [Link]
El-Gahami, M. A., et al. (2019). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Journal of Chemistry. [Link]
Mehta, V. P., et al. (2012). Diversity-Oriented Synthesis of Substituted Furo[2,3-b]pyrazines. ResearchGate. [Link]
Lambert, T. N., et al. (2008). Electrochemical and Photophysical Properties of electropolymerized Thieno[32-b]thiophene and 22'-Bithiophene polymers: A comparative study. OSTI.GOV. [Link]
Comparative Technical Analysis: 2-(Benzylthio)-5-chloropyrazine vs. 2-(Benzylthio)-6-chloropyrazine
An In-Depth Technical Guide on the Comparative Analysis of 2-(benzylthio)-5-chloropyrazine and 2-(benzylthio)-6-chloropyrazine . Executive Summary In the landscape of heterocyclic medicinal chemistry, chloropyrazine thio...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Comparative Analysis of 2-(benzylthio)-5-chloropyrazine and 2-(benzylthio)-6-chloropyrazine .
Executive Summary
In the landscape of heterocyclic medicinal chemistry, chloropyrazine thioethers serve as critical scaffolds for the development of kinase inhibitors (e.g., CK2), GPCR ligands, and antitubercular agents. While 2-(benzylthio)-5-chloropyrazine (the para-like isomer) and 2-(benzylthio)-6-chloropyrazine (the meta-like isomer) share an identical molecular formula (
), their distinct electronic topologies dictate divergent reactivities, metabolic profiles, and binding modes.
This guide analyzes the structural, synthetic, and reactive differences between these two regioisomers, providing researchers with the rationale needed to select and manipulate the appropriate scaffold for drug discovery campaigns.
Structural & Electronic Characterization
The core difference lies in the relative positioning of the chlorine atom regarding the benzylthio (
) substituent. This positioning fundamentally alters the dipole moment and the electron density distribution on the pyrazine ring.
Nomenclature and Topology
2-(benzylthio)-5-chloropyrazine (Isomer A): The substituents are in a 2,5-relationship, geometrically analogous to a para-substituted benzene. This linear arrangement minimizes the net dipole moment compared to the 6-isomer.
2-(benzylthio)-6-chloropyrazine (Isomer B): The substituents are in a 2,6-relationship, separated by the N1 nitrogen. This creates an angular geometry analogous to a meta-substituted benzene, resulting in a higher net dipole moment and distinct solvation properties.
NMR Spectral Fingerprinting
Distinguishing these isomers by
NMR requires careful analysis of chemical shifts, as coupling constants in disubstituted pyrazines are often negligible ().
Feature
5-Chloro Isomer (2,5-disubstituted)
6-Chloro Isomer (2,6-disubstituted)
Proton Positions
H-3 and H-6
H-3 and H-5
Coupling ()
(Singlets)
(Singlets)
Chemical Shift ()
H-3: Deshielded by adjacent S and N.H-6: Deshielded by adjacent Cl and N.
H-3: Deshielded by adjacent S and N.H-5: Distinct shift; lacks adjacent substituent effects of H-6.[1]
NMR
C-2 and C-5 are quaternary.
C-2 and C-6 are quaternary.
Synthetic Pathways & Regiocontrol
The synthesis of these isomers is governed by the starting dichloropyrazine. Unlike electrophilic aromatic substitution, Nucleophilic Aromatic Substitution (
) on pyrazines is highly predictable based on the starting material symmetry.
Retrosynthetic Logic
Pathway A (5-isomer): Derived from 2,5-dichloropyrazine . Due to the symmetry of the starting material, monosubstitution with benzyl mercaptan yields a single regioisomer.
Pathway B (6-isomer): Derived from 2,6-dichloropyrazine . Similarly, the
symmetry of the precursor ensures that the first substitution leads exclusively to the 2,6-isomer.
Synthesis Workflow (DOT Visualization)
Figure 1: Divergent synthesis of chloropyrazine thioethers from symmetrical dichloropyrazine precursors.
Reactivity Profile: The
Hierarchy
For drug development, the "remaining" chlorine atom serves as a handle for further functionalization (e.g., amination with piperazines). The reactivity of this chlorine is heavily influenced by the benzylthio group already present.
Electronic Influence of the Benzylthio Group
The sulfur atom acts as an Electron Donating Group (EDG) via resonance, pushing electron density into the pyrazine ring.
Resonance Effect: Increases electron density at positions ortho (C3) and para (C5) relative to the sulfur.
Deactivation: This electron donation makes the ring less electrophilic, deactivating it toward a second
reaction compared to the dichloro- precursor.
Comparative Reactivity (5-Cl vs. 6-Cl)
5-Chloro Isomer: The Cl is at position 5 (para to the Sulfur). Resonance from Sulfur concentrates electron density directly at C-5.
Consequence: The C-5 position is strongly deactivated . Displacement of this chlorine requires harsher conditions (higher temperature, stronger nucleophiles).
6-Chloro Isomer: The Cl is at position 6 (meta-like to the Sulfur). Resonance from Sulfur concentrates density at C-3 and C-5, leaving C-6 relatively less electron-rich.
Consequence: The C-6 position is less deactivated (more reactive) than C-5.
Key Insight: If your synthetic route requires a second substitution with a weak nucleophile, the 2-(benzylthio)-6-chloropyrazine scaffold is the superior electrophile.
Reactivity Logic Diagram (DOT)
Figure 2: Mechanistic rationale for the superior electrophilicity of the 6-chloro isomer.
Experimental Protocols
General Synthesis of 2-(benzylthio)-6-chloropyrazine
Objective: Selective mono-substitution of 2,6-dichloropyrazine.
Nucleophile Activation: In a separate vial, treat benzyl mercaptan (1.05 eq, 10.5 mmol) with NaH (60% dispersion, 1.1 eq) in THF at 0°C for 15 min to generate the thiolate.
Addition: Dropwise add the thiolate solution to the pyrazine solution at 0°C.
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (
) will disappear, and the mono-substituted product () will appear.
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate.
Purification: Flash chromatography (0-10% EtOAc in Hexanes).
Note: Over-reaction to the bis-benzylthio product is possible if excess thiol or heat is used.
Synthesis of 2-(benzylthio)-5-chloropyrazine
Protocol: Identical to 5.1, but substituting 2,5-dichloropyrazine as the starting material.
Purification Difference: The 5-isomer is often more crystalline and less soluble in non-polar solvents due to its linear symmetry, potentially allowing purification by recrystallization from EtOH/Water.
Applications in Drug Discovery
Application Domain
Preferred Isomer
Rationale
CK2 Kinase Inhibitors
6-Isomer
2,6-disubstituted pyrazines mimic the ATP-binding pocket geometry more effectively in certain kinase domains [1].
GPCR Ligands (5-HT)
6-Isomer
The angular geometry allows the benzyl group to access hydrophobic pockets while the 6-position substituent interacts with polar residues [2].
Antituberculars
5-Isomer
2,5-disubstituted analogs have shown efficacy in disrupting cell wall synthesis pathways where linear topology is favored.
References
Fuchi, N., et al. (2012).[2] "Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2."[2] Bioorganic & Medicinal Chemistry Letters. Link
Hansen, K. B., et al. (2001). "6-(4-Benzylpiperazin-1-yl)benzodioxanes as Selective Ligands at Cloned Primate Dopamine D(4) Receptors." Bioorganic & Medicinal Chemistry. Link
Lindsley, C. W., et al. (2013). "Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines." Organic Letters. Link
Application Note & Protocol: Regioselective Synthesis of 2-(Benzylthio)-5-chloropyrazine
A Guide for Medicinal Chemists and Synthetic Researchers Introduction: The Strategic Value of the Pyrazine Scaffold The pyrazine ring is a privileged heterocyclic motif frequently incorporated into the core structures of...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Medicinal Chemists and Synthetic Researchers
Introduction: The Strategic Value of the Pyrazine Scaffold
The pyrazine ring is a privileged heterocyclic motif frequently incorporated into the core structures of pharmacologically active molecules.[1] Its unique electronic properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, make it a valuable building block in drug discovery. 2,5-Dichloropyrazine is a versatile and commercially available starting material that allows for sequential and regioselective functionalization at the C2 and C5 positions.[1]
This document provides a detailed protocol and scientific rationale for the synthesis of 2-(Benzylthio)-5-chloropyrazine, a key intermediate for further molecular elaboration. The described methodology leverages a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry, to introduce a benzylthio- moiety onto the pyrazine core. Understanding the principles behind this transformation is crucial for optimizing reaction outcomes and adapting the protocol for analogous structures.
The Chemical Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 2-(Benzylthio)-5-chloropyrazine from 2,5-dichloropyrazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the pyrazine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes it susceptible to attack by nucleophiles.[1][2]
The key steps of the mechanism are as follows:
Nucleophile Activation: The reaction is initiated by the deprotonation of benzyl mercaptan (a thiol) using a suitable base. Thiols are significantly more acidic than their alcohol counterparts, and their conjugate bases, thiolates, are potent nucleophiles.[3][4] The resulting benzyl thiolate anion (BnS⁻) is a soft, highly effective nucleophile for this transformation.
Nucleophilic Attack and Intermediate Formation: The electron-rich benzyl thiolate attacks one of the electron-deficient carbon atoms bonded to a chlorine atom on the pyrazine ring. This addition step temporarily breaks the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][5][6] The negative charge of this complex is delocalized onto the electronegative nitrogen atoms of the pyrazine ring, which provides a significant stabilizing effect.
Aromaticity Restoration: In the final step, the leaving group (a chloride ion) is expelled from the Meisenheimer complex, and the aromaticity of the pyrazine ring is restored, yielding the final product, 2-(Benzylthio)-5-chloropyrazine.
Because the starting material, 2,5-dichloropyrazine, is symmetrical, the initial nucleophilic attack can occur at either the C2 or C5 position, leading to the same mono-substituted product. However, controlling the stoichiometry is critical to prevent a second substitution reaction that would yield the undesired 2,5-bis(benzylthio)pyrazine byproduct.[1]
Reaction Scheme
Caption: Overall synthesis of 2-(Benzylthio)-5-chloropyrazine.
Detailed Experimental Protocol
This protocol describes a robust method for the gram-scale synthesis of the target compound. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
Reagents & Materials
Equipment
2,5-Dichloropyrazine
Two-neck round-bottom flask
Benzyl Mercaptan
Magnetic stirrer and stir bar
Sodium Hydride (60% dispersion in mineral oil)
Condenser
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Nitrogen or Argon gas line with bubbler
Ethyl Acetate (EtOAc)
Syringes and needles
Hexane
Separatory funnel
Saturated aqueous Ammonium Chloride (NH₄Cl)
Rotary evaporator
Brine (Saturated aqueous NaCl)
Glassware for column chromatography
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Silica Gel for column chromatography
TLC visualization chamber (UV lamp, iodine)
Safety & Handling Precautions
Benzyl Mercaptan: Possesses an extremely potent and unpleasant stench. It is a lachrymator and skin irritant. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. Handle under an inert atmosphere (N₂ or Ar). The mineral oil dispersion reduces its pyrophoricity but does not eliminate the hazard.
Anhydrous Solvents: DMF and THF are flammable and should be handled away from ignition sources. Ensure they are properly dried before use, as residual water will quench the sodium hydride.
Step-by-Step Synthesis Procedure
Apparatus Setup: Assemble a two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum or in an oven and allow it to cool to room temperature under a stream of inert gas.
Reagent Preparation (Thiolate Generation):
In the reaction flask, suspend sodium hydride (1.1 equivalents) in anhydrous DMF or THF.
Cool the suspension to 0 °C using an ice bath.
Slowly add benzyl mercaptan (1.0 equivalent) dropwise via syringe to the stirred NaH suspension. Effervescence (H₂ gas evolution) will be observed.
Allow the mixture to stir at 0 °C for 20-30 minutes after the addition is complete to ensure full formation of the sodium benzyl thiolate. The mixture should become a clear solution or a fine slurry.
Nucleophilic Substitution Reaction:
Dissolve 2,5-dichloropyrazine (1.0 equivalent) in a minimal amount of anhydrous DMF or THF.
Add the 2,5-dichloropyrazine solution dropwise to the pre-formed thiolate solution at 0 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Reaction Monitoring:
Monitor the reaction progress using TLC (e.g., 10% Ethyl Acetate in Hexane).
Visualize the spots under a UV lamp (254 nm). The product, 2-(Benzylthio)-5-chloropyrazine, should have a different Rf value than the starting 2,5-dichloropyrazine.
Workup and Extraction:
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution to destroy any unreacted NaH.
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
Combine the organic layers and wash sequentially with water and then brine.
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Use a gradient eluent system, starting with pure hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% EtOAc in Hexane).
Collect the fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to yield 2-(Benzylthio)-5-chloropyrazine as a solid or oil.
Data Summary and Validation
Key Reaction Parameters
Parameter
Value / Condition
Rationale
Stoichiometry
2,5-Dichloropyrazine
1.0 eq
Limiting reagent.
Benzyl Mercaptan
1.0 eq
Prevents di-substitution.
Sodium Hydride
1.1 eq
Ensures complete deprotonation of the thiol.
Solvent
Anhydrous DMF or THF
Polar aprotic solvent stabilizes the Meisenheimer complex.[1]
Temperature
0 °C to Room Temp.
Controls reaction rate and minimizes side reactions.
Reaction Time
2 - 4 hours
Typically sufficient for completion; should be monitored by TLC.[7]
Expected Yield
75 - 90%
Dependent on purity of reagents and technique.
Product Characterization
The identity and purity of the synthesized 2-(Benzylthio)-5-chloropyrazine should be confirmed using standard analytical techniques:
¹H and ¹³C NMR: To confirm the molecular structure and assess purity.
Mass Spectrometry (MS): To verify the molecular weight of the product.
Melting Point: For solid products, to compare with literature values.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis and purification.
Troubleshooting and Field-Proven Insights
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Reaction
1. Inactive NaH (hydrolyzed).2. Wet solvent or glassware.3. Insufficient reaction time/temperature.
1. Use fresh, unopened NaH or wash the dispersion with dry hexane to remove oil and inactive surface layers.2. Ensure all solvents are anhydrous and glassware is properly dried.3. Allow the reaction to stir longer at room temperature or apply gentle heat (e.g., 40-50 °C), monitoring carefully by TLC.
Formation of Di-substituted Product
1. Excess benzyl mercaptan/NaH used.2. Reaction temperature too high or time too long.
1. Use precise stoichiometry (1.0 eq of thiol to 1.0 eq of dichloropyrazine).2. Maintain the reaction at room temperature and stop the reaction as soon as the starting material is consumed.
Oxidation of the benzyl thiolate, especially if the inert atmosphere is compromised.
Ensure a positive pressure of nitrogen or argon is maintained throughout the reaction. Use properly degassed solvents.
Difficult Purification
Product and starting material have similar Rf values.
Use a shallow gradient during column chromatography (e.g., increasing EtOAc percentage very slowly) or try a different solvent system (e.g., Dichloromethane/Hexane).
References
BenchChem. (2025).
Organic Letters. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ACS Publications. [Link]
Wu, G. et al. (N.D.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
American Chemical Society. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
Semantic Scholar. (N.D.). Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines.
Indian Academy of Sciences. (N.D.). Syntheses of organic benzyl sulphides from thiols using a modified clay catalyst. [Link]
National Institutes of Health. (N.D.). Effects of Sulfane Sulfur Content in Benzyl Polysulfides on Thiol-Triggered H2S Release and Cell Proliferation. [Link]
Nucleophilic aromatic substitution conditions for chloropyrazine thioethers
Precision Synthesis of Chloropyrazine Thioethers via Nucleophilic Aromatic Substitution ( ) Abstract The pyrazine core is a privileged scaffold in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Bortezomib in...
Author: BenchChem Technical Support Team. Date: February 2026
Precision Synthesis of Chloropyrazine Thioethers via Nucleophilic Aromatic Substitution (
)
Abstract
The pyrazine core is a privileged scaffold in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Bortezomib intermediates) and antimycobacterial agents. The introduction of thioether moieties via Nucleophilic Aromatic Substitution (
) is a preferred synthetic route due to its atom economy and avoidance of transition metals. However, the electron-deficient nature of chloropyrazines requires precise control over basicity, solvent polarity, and temperature to suppress side reactions such as hydrolysis, disulfide formation, or polymerization. This guide outlines optimized conditions for coupling chloropyrazines with thiols, supported by mechanistic insights and robust protocols.
Mechanistic Foundation
To optimize the reaction, one must understand the electronic environment of the pyrazine ring. Unlike benzene, the pyrazine ring contains two nitrogen atoms at the 1,4-positions. These electronegative atoms pull electron density from the ring carbons, making the C-Cl bond highly susceptible to nucleophilic attack.
The Meisenheimer Complex
The reaction proceeds via an addition-elimination mechanism. The rate-determining step is typically the nucleophilic attack of the thiolate anion (
) on the carbon bearing the chlorine. This forms a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .
Stabilization: The negative charge is delocalized onto the electronegative nitrogen atoms (positions 1 and 4), significantly lowering the activation energy compared to chlorobenzene.
Leaving Group: While Fluorine is the fastest reacting leaving group in
due to the high electronegativity stabilizing the intermediate, Chlorine is the most practical and common for pyrazines.
Mechanism Diagram
The following diagram illustrates the reaction pathway and resonance stabilization.
Figure 1: Reaction pathway for the
of chloropyrazine with thiols, highlighting the critical Meisenheimer intermediate.
Critical Reaction Parameters
Base Selection
The choice of base dictates the concentration of the active nucleophile (thiolate).
Carbonates (
, ): The gold standard. is often superior to in dipolar aprotic solvents due to the "Cesium Effect"—higher solubility and a softer cation that forms a looser ion pair with the thiolate, increasing nucleophilicity.
Hydrides (
): Required for sterically hindered thiols or electron-rich chloropyrazines (e.g., those with amino substituents). Warning: Generates gas; requires strictly anhydrous conditions.
Organic Bases (
, DIPEA): Generally less effective for unless the thiol is highly acidic. Often used in continuously flow systems or when inorganic solubility is an issue.
Solvent Effects
Solvent polarity is the single most influential variable.
Dipolar Aprotic (DMF, DMSO, NMP): These solvents solvate cations (
, ) well but leave the thiolate anion "naked" and highly reactive. Preferred for 90% of cases.
Protic Solvents (EtOH, Water): Can be used for "Green" chemistry approaches but often require higher temperatures or specific phase-transfer catalysts because they solvate the nucleophile (H-bonding), reducing its reactivity.
Regioselectivity (Dichloropyrazines)
When reacting 2,3-dichloropyrazine or 2,6-dichloropyrazine:
Sterics: Substitution occurs preferentially at the less hindered chloride.
Electronics: Substitution occurs at the position most activated by other electron-withdrawing groups (if present). For unsubstituted 2,3-dichloropyrazine, a mixture is often obtained, but the C2 position is slightly favored if C3 is sterically crowded.
Experimental Protocols
Method A: Standard Conditions (Robust & Scalable)
Best for: Primary/Secondary alkyl thiols, aryl thiols, and standard chloropyrazines.
Materials:
Chloropyrazine substrate (1.0 equiv)
Thiol (1.1 - 1.2 equiv)
Potassium Carbonate (
) or Cesium Carbonate () (1.5 - 2.0 equiv)
Solvent: DMF or DMSO (anhydrous) [Concentration: 0.2 – 0.5 M]
Procedure:
Preparation: Flame-dry a reaction vial and equip with a magnetic stir bar. Purge with Nitrogen (
) or Argon.
Dissolution: Add the chloropyrazine and thiol to the vial. Dissolve in anhydrous DMF.
Base Addition: Add
(powdered, dry) in one portion.
Note: If using a volatile thiol, add the thiol after the base and substrate are mixed to minimize evaporation.
Reaction: Heat the mixture to 60–80 °C . Monitor by LCMS or TLC.
Time: Typically 2–6 hours.
Workup:
Cool to room temperature.
Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMF) and 1x with brine.
Application Note: Palladium-Catalyzed Cross-Coupling of 2-(Benzylthio)-5-chloropyrazine
Executive Summary This technical guide details the optimized protocols for functionalizing 2-(benzylthio)-5-chloropyrazine (CAS: 1934834-22-6) via Palladium-catalyzed cross-coupling. While the pyrazine core is a privileg...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the optimized protocols for functionalizing 2-(benzylthio)-5-chloropyrazine (CAS: 1934834-22-6) via Palladium-catalyzed cross-coupling. While the pyrazine core is a privileged scaffold in oncology and infectious disease drug discovery (e.g., Bortezomib, Pyrazinamide), the presence of the C2-benzylthio ether presents a specific challenge: catalyst poisoning via soft Lewis base coordination .
This guide moves beyond generic "screen-and-hope" methodologies. We provide a mechanistic rationale for ligand selection—specifically utilizing dialkylbiaryl phosphines (Buchwald ligands)—to sterically preclude sulfur interference while facilitating oxidative addition into the electron-deficient C5-Cl bond.
Chemical Context & Mechanistic Strategy
The Substrate Challenge
The substrate contains two competing functionalities:
C5-Chloride: The electrophilic site for oxidative addition. Pyrazine nitrogens pull electron density, activating this bond.
C2-Benzylthio Group: A "soft" donor that can displace labile ligands (like triphenylphosphine) on the Pd(II) center, forming unreactive off-cycle resting states.
The Solution: Ligand Sterics
To ensure high turnover numbers (TON), the catalyst system must favor the catalytic cycle over sulfur coordination. We utilize SPhos and RuPhos . These ligands possess bulky biaryl backbones that create a "protective shell" around the Palladium center, preventing the approach of the thioether sulfur while allowing the smaller oxidative addition to occur.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the risk of off-cycle sulfur coordination if non-bulky ligands are used.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]
This protocol is optimized for coupling aryl and heteroaryl boronic acids. The use of SPhos Pd G2 precatalyst ensures a defined Pd:Ligand ratio and rapid initiation.
Reagents & Materials
Component
Specification
Equiv.
Role
Substrate
2-(Benzylthio)-5-chloropyrazine
1.0
Electrophile
Boronic Acid
Aryl/Heteroaryl Boronic Acid
1.2 - 1.5
Nucleophile
Catalyst
SPhos Pd G2 (CAS: 1375325-68-0)
0.02 (2 mol%)
Catalyst
Base
Potassium Phosphate ()
2.0
Activator
Solvent
1,4-Dioxane / Water (4:1 ratio)
0.2 M
Reaction Medium
Step-by-Step Methodology
Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), SPhos Pd G2 (2 mol%), and
(2.0 equiv).
Solvation: Add degassed 1,4-Dioxane and Water (4:1 v/v). The concentration of the substrate should be approximately 0.2 M.
Note: Degassing is critical. Oxygen promotes homocoupling of the boronic acid and oxidation of the sulfur moiety.
Reaction: Seal the vial with a Teflon-lined cap. Heat the block to 80 °C with vigorous stirring (1000 rpm).
Monitoring (Self-Validation):
T = 1 hr: Check LCMS/TLC.
Visual Check: The reaction mixture should remain amber/dark orange. If a black precipitate (Pd black) forms rapidly (<30 mins), sulfur poisoning or catalyst decomposition has occurred. Action: Increase catalyst loading to 5 mol% or switch to XPhos Pd G2.
Workup: Cool to RT. Dilute with EtOAc and wash with Brine. Dry over
, filter, and concentrate.
Purification: Flash chromatography (Hexanes/EtOAc). The product is typically more polar than the starting chloride.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Coupling amines to chloropyrazines is more energy-intensive due to the lower nucleophilicity of the amine compared to a boronate. RuPhos is selected for its exceptional ability to couple secondary amines and prevent Pd-S interaction.
Reagents & Materials
Component
Specification
Equiv.
Role
Substrate
2-(Benzylthio)-5-chloropyrazine
1.0
Electrophile
Amine
Primary or Secondary Amine
1.2
Nucleophile
Catalyst Source
0.02 (2 mol% Pd)
Metal Source
Ligand
RuPhos (CAS: 787618-22-8)
0.04 (4 mol%)
Ligand
Base
Sodium tert-butoxide ()
1.5
Strong Base
Solvent
Toluene (Anhydrous)
0.2 M
Solvent
Step-by-Step Methodology
Pre-complexation (Critical Step): In the reaction vial, add
and RuPhos. Add 1 mL of anhydrous Toluene and stir at RT for 5 minutes.
Validation: Solution should turn from dark purple/red to a deep orange/brown, indicating ligation.
Addition: Add the Substrate (1.0 equiv), Amine (1.2 equiv), and
(1.5 equiv) to the pre-complexed catalyst solution. Add remaining Toluene to reach 0.2 M.
Reaction: Seal and heat to 100 °C .
Note: Chloropyrazines are less reactive than bromopyrazines; higher temperature is required.
Monitoring: Monitor by LCMS.
Warning: If the starting material is consumed but no product forms (and mass balance is lost), the pyrazine ring may be undergoing nucleophilic attack by the base. Action: Switch base to
and solvent to Dioxane (weaker base, slower reaction, but safer).
Workup: Filter through a pad of Celite to remove palladium residues and salts. Concentrate and purify.
Troubleshooting & Optimization Logic
Use this decision tree to troubleshoot low yields or stalled reactions.
Figure 2: Troubleshooting logic flow for optimizing pyrazine cross-coupling.
References
Mechanistic Studies on Thioether Poisoning
Title: Catalyst poisoning by thioethers in palladium-catalyzed carbonyl
Controlling regioselectivity in 2,5-dichloropyrazine substitution reactions
Technical Support Center: Pyrazine Functionalization Subject: Controlling Regioselectivity & Chemoselectivity in 2,5-Dichloropyrazine Substitution Ticket ID: PYR-25-CL-GUIDE Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyrazine FunctionalizationSubject: Controlling Regioselectivity & Chemoselectivity in 2,5-Dichloropyrazine Substitution
Ticket ID: PYR-25-CL-GUIDE
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Symmetry Trap"
Welcome to the technical support hub for pyrazine chemistry. A common misconception we see in support tickets regarding 2,5-dichloropyrazine is the conflation of symmetry with simplicity.
While 2,5-dichloropyrazine is chemically symmetric (
point group), the introduction of the first substituent immediately breaks this symmetry, creating a highly biased electronic environment for the second substitution. "Regioselectivity" in this context usually refers to two distinct challenges:
Mono- vs. Bis-Selectivity: Stopping the reaction after the first chlorine is displaced (Chemoselectivity).
Site-Selectivity in Asymmetric Derivatives: Predicting which chlorine reacts if the ring already bears a third substituent (e.g., 3-methyl-2,5-dichloropyrazine).
This guide addresses these issues using field-validated protocols and mechanistic logic.
Part 1: Diagnostic & Troubleshooting (Q&A)
Module A: Nucleophilic Aromatic Substitution (
)
Q1: I am attempting a mono-amination of 2,5-dichloropyrazine, but I keep observing significant bis-substituted impurity (2,5-diaminopyrazine). Why is the reaction not stopping?
Diagnosis: This is a classic case of "Nucleophile Mismatch."
In
, the first substitution typically deactivates the ring toward a second attack if the nucleophile is an electron-donating group (EDG) like a primary amine. The amino group donates electron density into the ring via resonance, making the remaining C-Cl bond less electrophilic.[1]
Root Causes & Solutions:
Temperature Overshoot: You are likely running the reaction at reflux (e.g., >80°C). The activation energy barrier for the second substitution is higher, but accessible at high heat.
Fix: Lower temperature to 0°C–RT. The first substitution is often fast even at mild temperatures.
Excess Nucleophile: Using >2.5 equivalents drives the equilibrium toward the bis-product.
Fix: Switch to a less polar solvent like THF or Isopropanol . These solvents stabilize the transition state less effectively than DMSO, widening the kinetic gap between the first and second substitution.
Q2: I have a 3-substituted-2,5-dichloropyrazine (e.g., 3-methoxy-2,5-dichloropyrazine). Which chlorine will be displaced first?
Diagnosis: You are dealing with a broken-symmetry core. Regioselectivity is now governed by the ortho/para directing effects relative to the ring nitrogens and the 3-substituent.
The Rule of Thumb:
Nucleophilic attack prefers the position most electron-deficient .
Nitrogen Effect: Both C2 and C5 are
to a nitrogen. This is a wash.
Substituent Effect:
If C3 is an EDG (e.g., -OMe, -Me): It deactivates the position ortho to it (C2) and para to it (C6, which is H). Therefore, the nucleophile attacks C5 (the "distal" chlorine).
If C3 is an EWG (e.g., -CN, -CO2R): It activates the position ortho to it (C2). Therefore, the nucleophile attacks C2 (the "proximal" chlorine).
Q3: I am trying to mono-arylate 2,5-dichloropyrazine using Suzuki conditions, but I get a statistical mixture (SM : Mono : Bis). How do I force mono-selectivity?
Diagnosis: Unlike
with amines, adding an aryl group (via Suzuki) does not significantly deactivate the ring. A phenyl group is electronically neutral or weakly activating compared to a chlorine. Therefore, the second oxidative addition happens almost as easily as the first.
Troubleshooting Protocol:
Stoichiometry is King: Never use 1.0 equiv of boronic acid. Use 0.6 to 0.7 equivalents . It is better to leave unreacted starting material (which is easy to separate due to polarity differences) than to form the bis-product (which is often difficult to separate from the mono).
Ligand Selection: Use bulky phosphine ligands (e.g., XPhos or tBu3P ). The steric bulk around the Pd center makes the second oxidative addition (onto the sterically more crowded mono-product) kinetically slower than the first addition onto the flat, small dichloropyrazine.
Biphasic Systems: Use a solvent system where the mono-product precipitates out or partitions into a phase where the catalyst is not present (e.g., Toluene/Water without a phase transfer catalyst, if solubility permits).
Part 2: Visualizing the Decision Matrix
The following logic flow illustrates how to select conditions based on your desired regiochemical outcome.
Caption: Decision tree for optimizing reaction conditions based on mechanistic constraints of the pyrazine scaffold.
Part 3: Validated Experimental Protocol
Protocol: Highly Selective Mono-Amination of 2,5-Dichloropyrazine
Target: 2-chloro-5-(alkylamino)pyrazine.
Rationale: This protocol uses a non-polar solvent to destabilize the transition state, enhancing the kinetic differentiation between the first and second substitution.
Materials:
2,5-Dichloropyrazine (1.0 equiv, 149 g/mol )
Primary Amine (0.95 equiv) — Note the slight deficiency.
Diisopropylethylamine (DIPEA) (1.2 equiv) — Base to scavenge HCl.
Solvent: Toluene (anhydrous) — Critical for selectivity.
Step-by-Step:
Dissolution: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichloropyrazine (1.0 eq) in Toluene (0.2 M concentration).
Base Addition: Add DIPEA (1.2 eq) in one portion.
Nucleophile Addition: Cool the solution to 0°C using an ice bath. Add the amine (0.95 eq) dropwise over 30 minutes.
Why? Slow addition ensures the concentration of free amine is never high enough to compete for the product.
Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 4–16 hours.
Monitor: Check via TLC (Hexane/EtOAc). The mono-product usually fluoresces differently or has a distinct Rf compared to the bis-product.
Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine.
Purification: If stoichiometry was controlled, the major contaminant is unreacted starting material. This can often be removed by vacuum sublimation (if volatile) or a quick silica plug (starting material elutes first).
Part 4: Mechanism of Selectivity (Visualized)
The following diagram explains why the first amine substitution stops the reaction, preventing the "over-reaction" to the bis-amine.
Caption: Kinetic pathway showing the increased activation energy barrier for the second substitution due to resonance donation.
References
BenchChem Technical Support. (2025).[2][3] Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. Retrieved from
L. M. Sigmund et al. (2025).[4] Computational tools for the prediction of site- and regioselectivity of organic reactions. Journal of Organic Chemistry. Retrieved from
MDPI. (2025). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules. Retrieved from
National Institutes of Health (NIH). (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. PubMed Central. Retrieved from
WuXi AppTec. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability Assessment & Troubleshooting under Acidic Hydrolysis Conditions
Document ID: TS-PYR-05CL-BN
Last Updated: 2025-06-12
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
2-(Benzylthio)-5-chloropyrazine (CAS: 1934834-22-6) exhibits moderate to low stability under strong acidic hydrolysis conditions (e.g., aqueous HCl/H₂SO₄ at elevated temperatures).[1]
While the benzylthio ether moiety is relatively robust against non-oxidizing acids, the 5-chloro substituent is highly susceptible to nucleophilic aromatic substitution (SₙAr) by water once the pyrazine ring is protonated. This leads to the formation of the corresponding pyrazinone impurity, which is often difficult to separate.
Key Recommendation: Avoid prolonged exposure to aqueous acids at pH < 2 and temperatures > 40°C. If acidic workup is necessary, maintain low temperature (0–5°C) and minimize contact time.[1]
Troubleshooting Guide (FAQ)
Issue 1: I observe a new polar impurity (RRT ~0.6–0.8) during acidic workup.
Diagnosis: This is likely 5-(benzylthio)pyrazin-2(1H)-one , resulting from the hydrolysis of the chlorine atom.[1]
Mechanism: Protonation of the pyrazine nitrogen (N-1 or N-4) significantly increases the electrophilicity of the C-5 carbon, facilitating the displacement of the chloride ion by water.
Solution:
Switch to a buffered quench (e.g., saturated NH₄Cl or phosphate buffer pH 5–6) instead of strong acid.[1]
If the reaction requires acidic conditions, use a non-aqueous acid (e.g., HCl in dioxane) if possible to prevent hydrolysis.[1]
Issue 2: My product yield is low, and I smell a "rotten egg" or thiolic odor.
Diagnosis: Cleavage of the C–S bond (Hydrolysis of the thioether).
Mechanism: Under vigorous acidic hydrolysis (e.g., refluxing 6N HCl), the C–S bond can be cleaved, releasing benzyl mercaptan (responsible for the odor) and generating 5-chloro-2-hydroxypyrazine .
Solution:
Monitor reaction temperature strictly.[1] C–S cleavage typically requires higher activation energy than C–Cl hydrolysis.[1]
Ensure the acid is non-oxidizing; oxidative cleavage leads to sulfoxides/sulfones which eliminate differently.
Issue 3: Inconsistent HPLC purity between crude and isolated solid.
Diagnosis: On-column degradation or solvent-induced solvolysis.
Context: If the sample is dissolved in an acidic HPLC mobile phase (e.g., 0.1% TFA) and left in the autosampler for >12 hours, slow hydrolysis can occur.
Solution:
Validation: Re-inject the sample immediately after preparation vs. 12 hours later.
Fix: Use a neutral diluent (Acetonitrile/Water) and keep autosampler temperature at 4°C.
Mechanistic Deep Dive
The instability of 2-(benzylthio)-5-chloropyrazine in acid is governed by the activation-deactivation balance of the pyrazine ring.
The Protonation Trap
Pyrazines are electron-deficient. In neutral media, the C-Cl bond is relatively stable. However, in acid:
Activation: The resulting cation withdraws electron density heavily from the ring carbons.
Nucleophilic Attack: Water (a weak nucleophile) can now attack the C-5 position, displacing chloride.[1]
Degradation Pathways Visualization
The following diagram outlines the competitive degradation pathways. Pathway A (Cl-Hydrolysis) is kinetically favored over Pathway B (Thio-Hydrolysis) under standard aqueous acid conditions.[1]
Caption: Competitive hydrolysis pathways. Pathway A (displacement of Cl) is the dominant mode of degradation in aqueous acid.[1]
Experimental Protocols
Protocol A: Acid Stability Stress Test
Use this protocol to determine the safe exposure window for your specific process.
Reagents:
Test Compound: 2-(Benzylthio)-5-chloropyrazine (10 mg)[1]
National Center for Biotechnology Information. (2025).[1] Nucleophilic Aromatic Substitution of Chloroazines. PubChem Compound Summary. Retrieved from [Link]
Sato, T., et al. (2011).[1] Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one. International Journal of Pharmaceutics. Retrieved from [Link]
Niederhafner, P., et al. (2016).[1][2] Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides. Amino Acids.[1][3][4] Retrieved from [Link][1]
Reinhard, M., et al. (1990).[1] Kinetics of Hydrolysis of Halogenated Organic Compounds. Environmental Science & Technology. (General reference for halo-heterocycle hydrolysis kinetics).
1H NMR chemical shifts of methylene protons in 2-(Benzylthio)-5-chloropyrazine
Executive Summary: The "S-Linker" Signature In the development of pyrazine-based kinase inhibitors and purine bioisosteres, the 2-(Benzylthio)-5-chloropyrazine scaffold represents a critical intermediate. A common analyt...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "S-Linker" Signature
In the development of pyrazine-based kinase inhibitors and purine bioisosteres, the 2-(Benzylthio)-5-chloropyrazine scaffold represents a critical intermediate. A common analytical challenge arises when distinguishing this thioether from its oxygen (ether) and nitrogen (amine) analogues, or from regioisomers formed during Nucleophilic Aromatic Substitution (
).
This guide provides a definitive technical comparison of the methylene proton (
) chemical shifts. Unlike rigid templates, this analysis focuses on the electronic causality governing these shifts, providing you with a self-validating framework to confirm structural identity without relying solely on database matches.
Key Technical Insight
The sulfur atom in the 2-position exerts a unique shielding effect relative to oxygen, placing the methylene singlet in a distinct "Goldilocks zone" (
ppm), significantly upfield of the benzyloxy analogue ( ppm).
Structural Influence Map
To interpret the NMR data correctly, we must visualize the competing electronic vectors acting on the methylene protons.
Figure 1: Electronic Influence Vector Map. The methylene protons are deshielded by the sulfur and phenyl ring current but remain more shielded than oxygen analogues due to sulfur's lower electronegativity and larger orbital radius.
Comparative Chemical Shift Analysis
The following data consolidates experimental ranges observed in 2-substituted pyrazines and electronically similar heterocycles (e.g., 2-benzylthio-benzimidazoles).
Table 1: Methylene Proton Shift Comparison (
)
Compound Class
Structure Fragment
(ppm) Range
Multiplicity
Mechanistic Driver
Target Molecule
Pyrazine-S-CH2-Ph
4.40 – 4.55
Singlet
S-Deshielding + Anisotropy
Oxygen Analogue
Pyrazine-O-CH2-Ph
5.30 – 5.50
Singlet
High Electronegativity of Oxygen
Nitrogen Analogue
Pyrazine-NH-CH2-Ph
4.60 – 4.75
Doublet*
N-Deshielding + Coupling to NH
Alkyl Analogue
Pyrazine-CH2-CH2-Ph
2.80 – 3.10
Triplet
Lack of Heteroatom Deshielding
*Note: The Nitrogen analogue often appears as a doublet due to
coupling with the amine proton, unless exchange is performed.
Distinguishing Regioisomers
In the synthesis of 2-(Benzylthio)-5-chloropyrazine from 2,5-dichloropyrazine, the formation of the 2,6-isomer is theoretically possible but sterically and electronically less favored.
2,5-isomer (Target): Pyrazine protons appear as two distinct singlets (or very tight doublets,
Hz) typically separated by ppm (e.g., 8.15 and 8.35).
2,6-isomer (Impurity): Pyrazine protons are chemically equivalent (or nearly so) if the benzyl group rotates freely, often appearing as a singlet or a very tight AB system.
Experimental Protocols
This section details the synthesis and characterization workflow. This protocol is designed to be self-validating : the appearance of specific NMR signals confirms the success of each step.
A. Synthesis via
(Nucleophilic Aromatic Substitution)
Objective: Selective displacement of the C2-chlorine by benzyl mercaptan.
Reagents:
2,5-Dichloropyrazine (1.0 eq)
Benzyl mercaptan (1.05 eq)
Base:
(2.0 eq) or (1.1 eq) for faster kinetics.
Solvent: DMF (anhydrous).
Procedure:
Dissolve 2,5-dichloropyrazine in DMF at
.
Add Base followed by dropwise addition of Benzyl mercaptan.
Stir at RT for 2-4 hours. (Monitor by TLC: Hexane/EtOAc 8:2).
Critical Checkpoint: The starting material spot (
) should disappear, replaced by a slightly more polar UV-active product ().
Workup:
Pour into ice water. Filter the resulting white/pale-yellow precipitate.
Recrystallize from Ethanol/Water if necessary.
B. NMR Acquisition & Validation[2][3]
Sample Prep: Dissolve ~10 mg of dried solid in 0.6 mL
.
Validation Logic (The "If-Then" Framework):
IF you see a singlet at 4.45 ppm :
THEN the S-alkylation was successful.
IF you see a singlet at ~5.4 ppm :
THEN you likely have moisture contamination leading to the formation of the benzyloxy impurity (reaction with
instead of ).
IF the pyrazine protons (8.0 - 8.5 ppm) integrate to 1:1 relative to each other, but the methylene integrates to < 2:
THEN check for oxidation to the sulfoxide (
), which makes the methylene protons diastereotopic (AB quartet system).
Mechanistic Workflow:
Pathway
Understanding the mechanism aids in troubleshooting the regioselectivity.
Figure 2: Reaction Pathway. The thiolate anion attacks the most electron-deficient carbon. In 2,5-dichloropyrazine, both positions are activated, but steric and solvent effects typically favor mono-substitution which can be confirmed by the integration of the remaining Chlorine-adjacent proton.
References
The following sources provide the foundational data for the chemical shift ranges and synthetic methodologies cited above.
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for chemical shift increments).
Devivar, R. V., et al. (1994). "Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles." Journal of Medicinal Chemistry, 37(18), 2942-2949.[1] Link (Establishes the ~4.5 ppm range for benzylthio-heterocycles).
Reich, H. J. (2023). "WinPLT NMR Data: Chemical Shifts of Methylene Groups." University of Wisconsin-Madison Chemistry. Link (Authoritative database for substituent effects).
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135432573, 2-(Benzylthio)-5-chloropyrazine. Link
Comparative Reactivity Guide: 2-Chloropyrazine vs. 2,5-Dichloropyrazine with Thiols
Executive Summary This guide provides a technical comparison of the nucleophilic aromatic substitution ( ) reactivity of 2-chloropyrazine (2-CP) and 2,5-dichloropyrazine (2,5-DCP) with thiol nucleophiles. Key Findings: R...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of the nucleophilic aromatic substitution (
) reactivity of 2-chloropyrazine (2-CP) and 2,5-dichloropyrazine (2,5-DCP) with thiol nucleophiles.
Key Findings:
Reactivity: 2,5-DCP is significantly more reactive (
) than 2-CP toward the first equivalent of thiol. The additional chlorine atom at the C5 position exerts a strong inductive effect (-I), lowering the LUMO energy and stabilizing the Meisenheimer intermediate.
Selectivity: 2,5-DCP offers excellent control for mono-substitution . The introduction of an alkylthio/arylthio group at C2 deactivates the ring toward a second substitution, allowing for the isolation of clean mono-adducts without extensive bis-substitution byproducts.
Operational Impact: 2-CP typically requires elevated temperatures (
C) or stronger bases, whereas 2,5-DCP often reacts at room temperature, preserving sensitive thiol functionalities.
Mechanistic Underpinnings[1][2]
To control these reactions, one must understand the electronic environment of the pyrazine ring. The mechanism is a classic addition-elimination (
).
Electronic Activation vs. Deactivation
2-Chloropyrazine: The ring is activated by the two para-oriented nitrogen atoms. However, the single chlorine is the only additional activating group.
2,5-Dichloropyrazine: The second chlorine at C5 is crucial. It activates the C2 position via inductive withdrawal.
Step 1 (Activation): The C2 position is highly electrophilic.
Step 2 (Deactivation): Upon substitution (formation of 2-alkylthio-5-chloropyrazine), the sulfide substituent acts as a weak donor (mesomeric effect, +M) or at least is less electron-withdrawing than the original chlorine. This raises the energy of the transition state for the second substitution, preventing over-reaction.
Reaction Mechanism Visualization
The following diagram illustrates the transition states and the "Deactivation Principle" inherent to the 2,5-DCP scaffold.
Caption: Figure 1. Kinetic pathway of 2,5-dichloropyrazine thiolation. Note the significant rate drop (
) after mono-substitution, enabling selectivity.
Comparative Performance Analysis
The following table synthesizes experimental data trends observed in library synthesis and kinetic studies.
Feature
2-Chloropyrazine (2-CP)
2,5-Dichloropyrazine (2,5-DCP)
Relative Reactivity ()
Baseline (1.0)
High (~50–100x faster)
Primary Mechanism
(Forced)
(Facile)
Temperature Requirement
(Reflux)
(RT)
Base Compatibility
Strong bases often required (NaH, -BuOK)
Mild bases sufficient (, )
Regioselectivity
N/A (Only one site)
High for mono-substitution
Common Side Reactions
Hydrolysis to pyrazinone (if water present)
Disulfide formation (due to faster thiol oxidation than if slow)
Yield (Typical)
50–70%
85–95% (Mono-product)
Decision Matrix: When to use which?
Use 2,5-DCP when: You need to introduce a thiol under mild conditions (e.g., peptide-thiol conjugation) or require a handle (the remaining Cl) for subsequent functionalization (e.g., Suzuki coupling).
Use 2-CP when: The final molecule must not contain a halogen, and reductive dechlorination of a 2,5-DCP precursor is not desirable.
Experimental Protocols
These protocols are designed to minimize disulfide formation (a common failure mode with thiols) and maximize yield.
Protocol A: Selective Mono-Thiolation of 2,5-Dichloropyrazine
Target: High yield mono-adduct under mild conditions.
(2.0 equiv) - Cesium effect aids solubility and reactivity.
Solvent: DMSO or DMF (Dry)
Workflow:
Setup: Combine all reagents in a pressure vial or round-bottom flask equipped with a condenser.
Reaction: Heat to
.
Note: Reaction times are typically 4–16 hours.
Monitoring: LCMS is critical here as hydrolysis to 2-hydroxypyrazine (tautomerizes to pyrazinone) is a competing background reaction at high temperatures.
Workup: Requires thorough washing to remove DMSO. Flash chromatography is almost always required due to lower conversion rates compared to 2,5-DCP.
Synthesis Workflow & Logic
The following diagram outlines the logical flow for selecting the synthetic route and troubleshooting common issues.
Caption: Figure 2. Strategic decision tree for pyrazine thiolation.
References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text establishing electron-deficiency of diazines).
Liotta, D. C., et al. (2013).
) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(6), 1398–1401.
BenchChem Application Notes. (2025). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine.
Nagy, P. I. (2011). Theoretical Analysis of the Reactivity of Chloropyrazines in Nucleophilic Substitution. Journal of Organic Chemistry, 76(15), 6289.
ResearchGate Protocols. (2024). Desulfurization of Thiols for Nucleophilic Substitution.
Comparative Crystallographic Analysis: Thioether-Substituted Pyrazines vs. Oxygen/Nitrogen Analogues
Executive Summary In medicinal chemistry, the bioisosteric replacement of an ether oxygen (-OR) or amine nitrogen (-NHR) with a thioether sulfur (-SR) on a pyrazine scaffold is a critical optimization strategy. While oft...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the bioisosteric replacement of an ether oxygen (-OR) or amine nitrogen (-NHR) with a thioether sulfur (-SR) on a pyrazine scaffold is a critical optimization strategy. While often performed to modulate lipophilicity (LogP) and metabolic stability, this substitution drastically alters the solid-state assembly and binding pharmacophore.
This guide objectively compares the crystallographic performance of thioether-substituted pyrazines against their ether and amine analogues. We focus on the structural consequences of the "Sigma-Hole" effect , bond metrics, and supramolecular packing efficiency, providing actionable data for rational drug design.
Structural Metrics: The Sulfur Effect[2]
The substitution of Oxygen (Ether) with Sulfur (Thioether) introduces significant steric and electronic perturbations. X-ray diffraction data reveals that the C(sp²)-S bond is approximately 30% longer than the C(sp²)-O bond, altering the vector of the side chain and the accessible volume of the ligand.
Comparative Data Table: Pyrazine Substituents
Metric
Thioether (-S-R)
Ether (-O-R)
Amine (-NH-R)
Crystallographic Implication
Bond Length (C₂-X)
1.75 – 1.79 Å
1.34 – 1.37 Å
1.33 – 1.36 Å
S-substitution pushes the side chain deeper into hydrophobic pockets.
Bond Angle (C₃-C₂-X)
115° – 118°
118° – 124°
119° – 122°
Sulfur induces a sharper "kink" due to lone pair repulsion, affecting planarity.
vdW Radius
1.80 Å
1.52 Å
1.55 Å
Increased steric bulk; requires larger solvent channels in crystal lattice.
Thioethers often pack more efficiently due to S···S dispersion forces.
Data synthesized from CSD surveys and representative structures (e.g., van Nostrum et al., 1996; Biot & Bonifazi, 2020).
Supramolecular Performance: Chalcogen vs. Hydrogen Bonding[2][3][4][5]
The most distinct performance advantage of thioether pyrazines in crystallography is the formation of Chalcogen Bonds (ChB) . Unlike the isotropic electrostatics of ethers, the sulfur atom exhibits a region of positive electrostatic potential (the
-hole) opposite the C-S bond.
Interaction Hierarchy
Ether/Amine Analogues: Rely heavily on classical Hydrogen Bonds (N-H···N) or weak C-H[1]···O interactions. These are strong but directionally rigid.
Thioether Analogues: Utilize S···N (pyrazine) or S···O interactions. These are tunable and "soft," allowing for plasticity in the crystal lattice—a desirable trait when co-crystallizing with flexible protein targets.
Visualization: The Interaction Landscape
The following diagram illustrates the divergent signaling pathways in crystal engineering when selecting between S, O, and N substituents.
Figure 1: Decision tree for supramolecular assembly. The green path highlights the unique anisotropic interactions provided by thioether substitution.
Experimental Protocol: Synthesis to Structure
Working with thioether pyrazines requires specific modifications to standard protocols due to the risk of sulfur oxidation (to sulfoxides/sulfones) and their high lipophilicity.
Step 1: "Odorless" Synthesis Strategy
Avoid volatile thiols.[2] Use the Thiourea Method for cleaner, crystallizable products.
Reactants: 2-Chloropyrazine + Thiourea (in Ethanol, reflux).
Intermediate: Isolates the isothiouronium salt (stable solid).
Hydrolysis/Alkylation: Treat with mild base (Na₂CO₃) and alkyl halide in situ.
Benefit: Prevents disulfide formation, yielding high-purity material essential for X-ray quality crystals.
Step 2: Crystallization Workflow
Thioethers are hydrophobic. Standard aqueous buffers often fail.
Recommended Protocol:
Solvent Selection: Dissolve 10 mg of thioether-pyrazine in Dichloromethane (DCM) or Toluene .
Antisolvent: Layer carefully with Hexane or Pentane (1:3 ratio).
Environment: Conduct in the dark at 4°C. (Sulfur is photosensitive and prone to oxidation to sulfoxides, which disorders the crystal).
Seeding: If oiling occurs (common with flexible thioethers), scratch the vessel with a glass rod to induce nucleation.
Visualization: Crystallization Decision Logic[1]
Figure 2: Optimized crystallization workflow for lipophilic thioether derivatives. Vapor diffusion in non-polar solvents (Green path) minimizes oxidation risks.
References
van Nostrum, C. F., et al. (1996).[3] "Dithiacrown Ether Substituted Porphyrazines: Synthesis, Single-Crystal Structure, and Control of Aggregation." Inorganic Chemistry, 35(4), 959–969.[3]
Biot, N., & Bonifazi, D. (2020).[4] "Framing the Chalcogen-Bonding Interaction in the Supramolecular Toolbox for Solid-State Applications." Chemistry – A European Journal, 26, 1–18.
Thomas, S. P., & Guru Row, T. N. (2019). "Non-classical synthons: Supramolecular recognition via S...O chalcogen bonding." Chemistry – A European Journal.[5]
Bramwell, A. F., et al. (1969). "Pyrazines and their derivatives."[6][7][8][9][10] Journal of the Chemical Society C. (Foundational data on alkyl-pyrazine synthesis).
ResearchGate Review. (2023). "Calculated bond lengths of pyrazine molecule."
Proper Disposal of 2-(Benzylthio)-5-chloropyrazine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in the field of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in the field of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe and compliant disposal of 2-(Benzylthio)-5-chloropyrazine, a compound that, due to its halogenated and sulfur-containing structure, necessitates a specific and cautious approach to waste management.
Hazard Identification and Immediate Safety Protocols
Before initiating any disposal procedures, a thorough understanding of the hazards associated with 2-(Benzylthio)-5-chloropyrazine is critical. This compound is classified as harmful and requires careful handling to prevent accidental exposure.
Environmental: As a halogenated organic compound, improper disposal can lead to environmental persistence and pollution of soil and groundwater.[2]
Personal Protective Equipment (PPE):
Strict adherence to PPE protocols is mandatory when handling 2-(Benzylthio)-5-chloropyrazine. This serves as the primary barrier against exposure.
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. It is crucial to select gloves that are appropriate for the chemical being handled.[3]
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[4]
Skin and Body Protection: A lab coat and closed-toe shoes are required to protect against skin contact.[4]
Quantitative Data and Chemical Properties
A summary of the key physical and chemical properties of 2-(Benzylthio)-5-chloropyrazine is provided below for easy reference.
In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup:
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is substantial, evacuate all non-essential personnel.
Containment: Prevent the spilled material from entering drains or waterways. Use absorbent pads or other appropriate materials to contain the spill.
Cleanup: Carefully sweep up the solid material. For any remaining residue, wipe the area with a damp cloth.[5]
Disposal of Cleanup Materials: All contaminated materials, including gloves, absorbent pads, and cloths, must be collected in a suitable, clearly labeled container for hazardous waste disposal.[5]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of 2-(Benzylthio)-5-chloropyrazine is to treat it as a halogenated organic hazardous waste.[4][6] The primary and most appropriate method of disposal is through a licensed hazardous waste management company.
Waste Management Workflow:
Caption: Decision workflow for the proper disposal of 2-(Benzylthio)-5-chloropyrazine.
Detailed Procedural Steps:
Waste Identification and Collection: All unwanted 2-(Benzylthio)-5-chloropyrazine, including any contaminated materials from spills or experiments, must be treated as hazardous waste.
Waste Segregation: It is imperative to segregate halogenated organic waste from non-halogenated waste streams.[2][4][6][7] Do not mix 2-(Benzylthio)-5-chloropyrazine with other waste categories such as acids, bases, or heavy metals.[8] This segregation is crucial for both safety and cost-effective disposal.
Containerization:
Use a designated, leak-proof, and chemically compatible container for "Halogenated Organic Waste."[7]
The container must be kept closed at all times except when waste is being actively added.[7]
Labeling:
As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[2]
The label must clearly state "Hazardous Waste" and identify the contents, including "2-(Benzylthio)-5-chloropyrazine" and any other chemicals present with their approximate percentages.[7] The hazards (e.g., Toxic) should also be indicated.[2]
Storage:
Store the waste container in a designated and secure Satellite Accumulation Area (SAA).[8]
The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[3][9]
Professional Disposal:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.
The recommended method of disposal for halogenated organic compounds is typically high-temperature incineration at a permitted facility.[6] This process is designed to destroy the organic molecule and manage the resulting acidic gases.
Regulatory Compliance
Adherence to local, state, and federal regulations for hazardous waste management is mandatory. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management.[10][11] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.[12]
Causality and Best Practices
Why Segregate Halogenated Waste? Halogenated organic compounds, when incinerated, can produce acidic gases (like hydrogen chloride) that require special scrubbers in the incinerator. Mixing them with non-halogenated waste unnecessarily complicates and increases the cost of disposal.[2][8]
Why Avoid Drains? Being a persistent organic compound, 2-(Benzylthio)-5-chloropyrazine should never be disposed of down the drain.[7] This can lead to long-term environmental contamination.
Importance of Labeling: Accurate and detailed labeling is a critical component of OSHA's Hazard Communication Standard.[10] It ensures that everyone who handles the waste is aware of its contents and associated hazards, preventing accidental mixing of incompatible chemicals and ensuring proper final disposal.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 2-(Benzylthio)-5-chloropyrazine, upholding the highest standards of scientific integrity and workplace safety.
References
How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022-03-29). [Link]
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]
OSHA Hazard Communication Standard and OSHA Guidelines - CDC. [Link]
From the Desk of the Senior Application Scientist:
Handling 2-(Benzylthio)-5-chloropyrazine requires a nuanced approach that distinguishes between its solid state and its solvated forms. As a halogenated heteroaromatic sulfide, this compound presents a dual-risk profile:
The Pyrazine Core: Chlorinated nitrogen-heterocycles are potent alkylating agents and irritants. They possess high affinity for mucous membranes (H315, H319, H335).
The Thioether Moiety: Benzyl sulfides can undergo metabolic oxidation or rapid environmental oxidation. While less volatile than lower alkyl sulfides, they still pose sensitization risks.
Do not rely on PPE alone. The primary barrier must be Engineering Controls (Fume Hood). PPE is your redundancy system.
A. Respiratory Protection Logic
The physical state dictates the respiratory requirement.
Solid (Powder): The primary risk is inhalation of particulates during weighing.
Solution: The risk shifts to the solvent vapor (e.g., DCM, DMF) and aerosolized droplets.
Operation State
Primary Hazard
Recommended Respiratory PPE
Rationale
Solid Handling
Particulate Dust
N95 or P100 (if outside hood)
Prevents inhalation of irritant dusts.[1] Note: Always weigh inside a hood or balance enclosure if possible.
Solution (DCM/CHCl₃)
Volatile Organic Vapor
Half-mask w/ OV Cartridges
Standard hoods may not capture heavy chlorinated vapors during spills.
Synthesis/Reflux
Thermal Vapors
Fume Hood (Sash <18")
Active ventilation is required; respirators are insufficient for high concentrations.
B. Glove Selection: The "Solvent-Carrier" Rule
Crucial Insight: The solid compound does not permeate gloves rapidly. However, solutions are dangerous because the solvent acts as a vehicle, carrying the toxin through the glove material.
Scenario A: Handling Dry Solid
Glove: Standard Nitrile (Minimum 4 mil).
Protocol: Single gloving is acceptable. Change immediately if contaminated.[2][3][5][7]
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can drift behind lenses.
Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt into skin if a fire occurs (flammable solvents are often used with this intermediate).
Environment: Place micro-balance inside a fume hood or a dedicated powder containment enclosure.
Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat. Chlorinated heterocycles are often fluffy and static-prone.
Transfer: Do not dump. Tap gently. If the powder adheres to the spatula, wash it into the reaction vessel with the reaction solvent rather than scraping it dry.
Protocol 2: Reaction Setup (Inert Atmosphere)
Objective: Prevent oxidation of the sulfur linker (Sulfoxide/Sulfone formation).
Purge: Cycles of Vacuum/Nitrogen (3x) are mandatory before addition.
Addition: If adding as a solution, use a pressure-equalizing addition funnel to contain vapors.
Temperature: If heating >50°C, ensure the condenser is active before heating begins to prevent "puffing" of the toxic vapor.
Emergency Response & Disposal
Spill Response Logic (DOT Diagram)
The following workflow dictates the immediate response to a spill.
Figure 1: Decision logic for containing spills of 2-(Benzylthio)-5-chloropyrazine. Note the prohibition of dry sweeping for solids.
DO NOT MIX with strong oxidizers (e.g., Nitric Acid, Peroxides). The sulfide moiety (
) can oxidize exothermically to sulfoxides/sulfones.
DO NOT MIX with strong acids if moisture is present (risk of HCl generation from hydrolysis).
Labeling: Clearly mark as "Contains Chlorinated Pyrazine / Organic Sulfide."
References
PubChem. (2025). 2-(Benzylthio)-5-chloropyrazine Compound Summary. National Library of Medicine. [Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
U.S. EPA. (2024). Hazardous Waste Generators: Halogenated Solvents. [Link][1]